5-Fluoro-2-methoxyphenylboronic acid
Overview
Description
5-Fluoro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H8BFO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
5-Fluoro-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide . This results in the formation of a new carbon-carbon bond, effectively coupling the two organic fragments .
Biochemical Pathways
Its primary role is in synthetic chemistry, where it is used to construct complex organic molecules .
Pharmacokinetics
Like other boronic acids, it is likely to have good solubility in polar solvents .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of strong oxidizing agents, strong acids, and strong bases .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Fluoro-2-methoxyphenylboronic acid are largely defined by its participation in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The this compound acts as a nucleophile, transferring its organic group from boron to palladium during the transmetalation step of the reaction .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, this compound participates in the transmetalation step . This involves the transfer of an organic group from the boronic acid (the nucleophile) to a metal, typically palladium. This forms a new carbon-metal bond, which is a key step in the formation of new carbon-carbon bonds .
Metabolic Pathways
In the context of Suzuki-Miyaura cross-coupling reactions, it’s known that boronic acids interact with palladium, a transition metal, during the transmetalation step .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyphenylboronic acid typically involves the borylation of 5-fluoro-2-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions, such as oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Fluorinated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methoxyphenylboronic acid is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and drug candidates. Its derivatives have shown potential in inhibiting enzymes and modulating biological pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of specialty chemicals and intermediates is also significant .
Comparison with Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Comparison: 5-Fluoro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs. For example, the presence of the fluorine atom can enhance the reactivity and selectivity of the compound in various synthetic applications .
Properties
IUPAC Name |
(5-fluoro-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIRUMTHHPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382204 | |
Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179897-94-0 | |
Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179897-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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